

# Application Notes and Protocols for Rivenprost in Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Rivenprost** (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist for the prostaglandin E receptor 4 (EP4).[1] As a key mediator in various physiological and pathological processes, the EP4 receptor is a promising therapeutic target. These application notes provide detailed protocols for the dissolution and experimental use of **Rivenprost**, a critical tool for investigating EP4 receptor signaling in preclinical research. The included methodologies cover in vitro and in vivo applications, offering a comprehensive guide for researchers in pharmacology and drug development.

## **Chemical Properties and Solubility**

**Rivenprost** is a synthetic analog of prostaglandin E1. Its chemical stability and solubility are critical considerations for experimental design.

Table 1: Chemical and Physical Properties of **Rivenprost** 



Property	Value
CAS Number	256382-08-8
Molecular Formula	C24H34O6S
Molecular Weight	450.6 g/mol

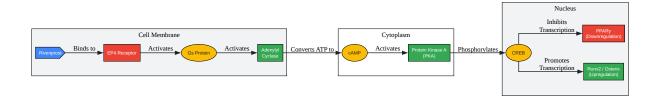
Table 2: Solubility of **Rivenprost** in Common Solvents

Solvent	Solubility
Dimethylformamide (DMF)	~30 mg/mL
Dimethyl sulfoxide (DMSO)	~20 mg/mL
Ethanol	~30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)	~3 mg/mL

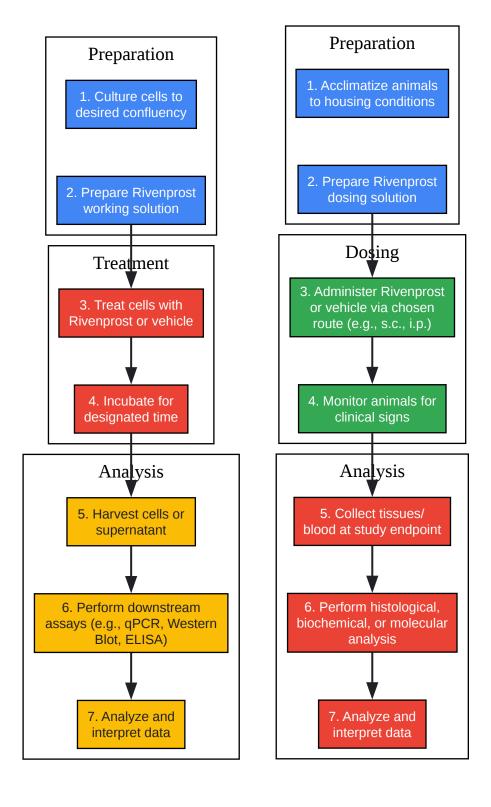
## **Mechanism of Action and Signaling Pathway**

Rivenprost selectively binds to and activates the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by Rivenprost involves the coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (camp), which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to the modulation of gene expression. In the context of bone metabolism, this pathway upregulates the expression of osteogenic markers such as Runx2 and Osterix, while downregulating adipogenic factors like PPARy.[1]









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## References

- 1. medchemexpress.com [medchemexpress.com]
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